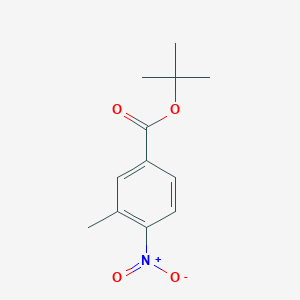

tert-Butyl 3-methyl-4-nitrobenzoate

Description

Significance of Nitrobenzoate Esters in Organic Synthesis

Nitrobenzoate esters serve as crucial building blocks in the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. echemi.comscribd.com This directing effect is a cornerstone of regioselective synthesis. Furthermore, the nitro group can be readily reduced to an amino group (—NH2), which opens up a vast array of further chemical transformations, allowing for the construction of diverse molecular architectures. echemi.com This versatility makes nitrobenzoate esters key precursors in the preparation of pharmaceuticals, agrochemicals, and dyes. echemi.cominnospk.com For instance, they are used in the synthesis of compounds with potential antimicrobial and disinfectant properties. researchgate.net

Unique Chemical Features of the tert-Butyl Ester Moiety

The tert-butyl group, (CH3)3C-, is a sterically bulky functional group that significantly influences the properties of a molecule. researchgate.net In the context of an ester, the tert-butyl group provides considerable steric hindrance around the carbonyl carbon, which can protect the ester from nucleophilic attack. researchgate.net This steric shield makes tert-butyl esters exceptionally stable under a variety of reaction conditions, particularly in the presence of bases and many nucleophiles. thieme-connect.comthieme.de

A key feature of the tert-butyl ester is its utility as a protecting group for carboxylic acids. thieme-connect.comthieme.de Its stability allows chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid. Subsequently, the tert-butyl group can be removed under specific acidic conditions to regenerate the carboxylic acid. thieme-connect.comorganic-chemistry.org This strategic use of protection and deprotection is a fundamental concept in multi-step organic synthesis.

Overview of Current Research Trajectories on Substituted Nitrobenzoate Derivatives

Current research on substituted nitrobenzoate derivatives is multifaceted, exploring their potential in various scientific domains. One significant area of investigation is their application as intermediates in the synthesis of biologically active compounds. audreyli.comgoogle.com For example, the nitrobenzoate scaffold is being explored for the development of novel antimycobacterial agents. nih.gov Researchers are systematically modifying the substitution pattern on the benzene (B151609) ring to understand structure-activity relationships and optimize therapeutic efficacy. nih.gov

Another research direction focuses on the development of new synthetic methodologies. This includes exploring novel catalysts and reaction conditions for the efficient and selective synthesis of substituted nitrobenzoates. researchgate.net Furthermore, the unique electronic properties of these compounds make them interesting candidates for materials science applications, although this area is less explored. The derivatization of nitrobenzoates is also employed in analytical chemistry, for instance, in the chiral high-performance liquid chromatography (HPLC) analysis of certain molecules. acs.org

Scope and Academic Relevance of Investigating tert-Butyl 3-methyl-4-nitrobenzoate

The investigation of this compound is academically relevant due to the interplay of its functional groups. The specific substitution pattern—a methyl group at position 3 and a nitro group at position 4—presents a unique electronic and steric environment. This particular arrangement has been utilized in the synthesis of more complex molecules, such as in the development of inhibitors for bacterial enzymes. audreyli.com

A key aspect of its academic relevance lies in its role as a synthetic intermediate. For example, the methyl group can undergo reactions such as benzylic bromination, providing a handle for further functionalization. audreyli.com The study of such reactions on this specific substrate contributes to a deeper understanding of reactivity and selectivity in organic synthesis. The compound's properties are also of interest for comparative studies within the broader class of nitrobenzoate esters, helping to elucidate the effects of substituent positioning on chemical behavior.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 147290-67-3 |

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.23 g/mol |

| Appearance | Light-yellow solid audreyli.com |

Interactive Data Table: Compound Information You can sort the table by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8-7-9(5-6-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAVZCKLGYSSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570977 | |

| Record name | tert-Butyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147290-67-3 | |

| Record name | tert-Butyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Pathways of Tert Butyl 3 Methyl 4 Nitrobenzoate

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a common transformation for aromatic nitro compounds. wikipedia.org The specific products obtained depend heavily on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups to their corresponding primary amines. This transformation is crucial for the synthesis of anilines, which are valuable precursors in many industrial applications. For tert-Butyl 3-methyl-4-nitrobenzoate, this reaction yields tert-Butyl 4-amino-3-methylbenzoate.

Commonly used catalysts for this reaction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. sciencemadness.org While atmospheric pressure can be sufficient, employing higher pressures (e.g., 50 psi) can accelerate the reaction and improve yields, making it suitable for larger-scale production. The process is generally clean, and the catalyst can be easily removed by filtration, simplifying the product isolation.

Table 1: Conditions for Catalytic Hydrogenation of Aromatic Nitro Groups

| Catalyst | Reducing Agent | Solvent | Typical Conditions | Advantages |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | Room temperature, 1-50 atm H₂ | High efficiency, clean reaction, easy catalyst removal. sciencemadness.org |

| Raney Nickel | H₂ gas | Ethanol | Room temperature, atmospheric or higher pressure | Cost-effective, powerful reducing agent. wikipedia.org |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Various | Room temperature, atmospheric pressure | Effective under mild conditions. wikipedia.org |

While complete reduction leads to the amine, the nitro group can be selectively reduced to intermediate oxidation states such as azoxy, azo, or hydrazo (or N,N'-diarylhydrazine) compounds by carefully selecting the reducing agent. wikipedia.org These reactions are often performed under specific pH conditions.

Hydrazo Derivatives: Treatment of nitroarenes with an excess of a strong reducing agent like zinc metal in a neutral or alkaline medium typically results in the formation of N,N'-diarylhydrazine compounds. wikipedia.org

Azo Derivatives: The use of milder reducing agents, such as certain metal hydrides, can lead to the formation of azo compounds. wikipedia.org

Azoxy Derivatives: The partial reduction to azoxy compounds can be achieved using specific reagents. For instance, while not a direct reduction, azoxy compounds are often intermediates in the base-induced reactions between nitroso compounds and hydroxylamines, which are themselves reduction products of the parent nitro compound. libretexts.org

The choice of reagent is critical for achieving the desired chemoselectivity without affecting the tert-butyl ester group.

Hydrolysis of the tert-Butyl Ester Moiety

The tert-butyl ester group is known for its unique hydrolysis behavior, which differs significantly from that of less sterically hindered esters like methyl or ethyl esters. It is relatively stable under basic and neutral conditions but is readily cleaved under acidic conditions. organic-chemistry.org

The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a mechanism distinct from that of primary or secondary alkyl esters. Due to the stability of the tertiary carbocation intermediate (tert-butyl cation), the reaction follows a unimolecular pathway (A_AL_1 mechanism). youtube.com The process involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then captured by a nucleophile (water). This is in contrast to the bimolecular (A_AC_2) pathway common for other esters. youtube.comquora.com

This reaction is generally rapid and efficient. Studies on analogous compounds like tert-butyl methyl ether (MTBE) show that the hydrolysis is first-order with respect to both the substrate and the hydronium ion concentration. researchgate.netnih.gov The rate is sensitive to pH, increasing significantly under moderately acidic conditions (pH ≤ 1). researchgate.netnih.gov

Table 2: Acid-Catalyzed Hydrolysis of tert-Butyl Ethers/Esters

| Compound | Mechanism | Key Intermediate | Kinetic Profile |

|---|---|---|---|

| tert-Butyl Esters | A_AL_1 (Unimolecular) | tert-Butyl carbocation | First-order in substrate and H⁺. researchgate.netnih.gov |

Tertiary esters, such as this compound, are notoriously resistant to base-catalyzed hydrolysis (saponification) via the standard bimolecular acyl-oxygen cleavage (B_AC_2) mechanism. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack by the hydroxide (B78521) ion. arkat-usa.org

However, cleavage can be achieved under specific, non-aqueous conditions. For example, using powdered potassium hydroxide (KOH) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to effectively cleave tert-butyl benzoates at room temperature. organic-chemistry.org Another method involves using mild alkaline conditions in non-aqueous solutions to facilitate the saponification of hindered esters. arkat-usa.org These methods are often preferable to forcing the reaction with aqueous bases, which can lead to unwanted side reactions. rsc.org

Under neutral pH conditions (pH 5-7), the hydrolysis of tert-butyl esters is considerably slower than acid- or base-catalyzed pathways. elsevierpure.com The neutral hydrolysis pathway is significant for understanding the environmental persistence and fate of such compounds. Studies on tert-butyl formate (B1220265), a structurally similar compound, show that the neutral hydrolysis pathway (k_N) predominates in the pH range of 5 to 7. elsevierpure.com

The reaction proceeds via a slow, uncatalyzed attack of water on the ester. The half-life for this process at neutral pH and ambient temperature can be on the order of several days. elsevierpure.com For comparison, the half-life of methyl benzoate (B1203000) at pH 8 and 10°C is estimated to be 1.8 years, and the presence of a 4-nitro group reduces this to 0.1 years due to electronic effects. oieau.fr While the tert-butyl group adds steric hindrance, the neutral hydrolysis pathway remains a relevant, albeit slow, degradation route in environmental contexts. elsevierpure.comoieau.fr

Table 3: Hydrolysis Rate Constants for a tert-Butyl Ester Analog (tert-Butyl Formate)

| Hydrolysis Pathway | Rate Constant | Activation Energy (kJ/mol) |

|---|---|---|

| Neutral (k_N) | (1.0 ± 0.2) x 10⁻⁶ s⁻¹ | 78 ± 5 |

| Acid-Catalyzed (k_A) | (2.7 ± 0.5) x 10⁻³ M⁻¹s⁻¹ | 59 ± 4 |

| Base-Catalyzed (k_B) | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 |

Data derived from a study on tert-butyl formate. elsevierpure.com

Reactions Involving the Aromatic Ring

The electronic nature of the substituents on the benzene (B151609) ring dictates its susceptibility to attack by either nucleophiles or electrophiles. The powerful electron-withdrawing effect of the nitro group, combined with the deactivating nature of the tert-butoxycarbonyl group, renders the aromatic ring electron-deficient.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aromatic systems bearing strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. youtube.commasterorganicchemistry.com In the case of this compound, the nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles.

For a direct SNAr reaction on this compound, a leaving group would typically need to be present at a position activated by the nitro group. The molecule itself does not possess a conventional leaving group like a halogen on the aromatic ring. However, should a derivative of this compound be synthesized with a leaving group at a position ortho or para to the nitro group, SNAr would be a highly likely transformation. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of this mechanism. youtube.com The rate of such a reaction is generally accelerated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com

While the aromatic ring of this compound is generally deactivated towards electrophilic attack due to the presence of the nitro and tert-butoxycarbonyl groups, forced conditions can still lead to substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The tert-butoxycarbonyl group is a meta-director, while the methyl group is an ortho, para-director. libretexts.org The nitro group is also a strong deactivating group and a meta-director. Considering the positions of these groups, the most likely site for further electrophilic substitution would be at the C5 position, which is ortho to the methyl group and meta to both the nitro and the ester groups. The directing effects are summarized in the table below.

| Substituent | Position | Directing Effect |

| -C(CH₃)₃ | 1 | Deactivating, Ortho, Para-Director |

| -CH₃ | 3 | Activating, Ortho, Para-Director |

| -NO₂ | 4 | Deactivating, Meta-Director |

Modifications at the Methyl Group

The methyl group attached to the aromatic ring is a site for benzylic functionalization, primarily through oxidation and halogenation reactions.

The benzylic methyl group of this compound can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. The presence of a benzylic C-H bond is a prerequisite for these transformations. masterorganicchemistry.com Strong oxidizing agents such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used to convert benzylic alkyl groups to carboxylic acids. youtube.commasterorganicchemistry.com This is a robust method, though the harsh conditions might not be suitable for all substrates.

More contemporary and milder methods for benzylic oxidation have also been developed. These include catalytic systems using transition metals with molecular oxygen or other oxidants like hydrogen peroxide. organic-chemistry.orgnih.gov For instance, cobalt or manganese salts in the presence of a bromide source can catalytically oxidize toluenes to their corresponding benzoic acids. organic-chemistry.org The choice of oxidant and reaction conditions can sometimes allow for the selective formation of the aldehyde.

| Reagent(s) | Product | Typical Conditions |

|---|---|---|

| KMnO₄, H₂O, heat | Carboxylic Acid | Vigorous, suitable for robust molecules. masterorganicchemistry.com |

| Na₂Cr₂O₇, H₂SO₄, H₂O | Carboxylic Acid | Strongly acidic and oxidizing. |

| Co(OAc)₂, Mn(OAc)₂, HBr, O₂ | Carboxylic Acid | Catalytic, aerobic oxidation. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI), Co(acac)₂, O₂ | Carboxylic Acid or Ketone | Radical-based aerobic oxidation. beilstein-journals.org |

The benzylic position of the methyl group is susceptible to free-radical halogenation. This is due to the resonance stabilization of the intermediate benzylic radical. libretexts.orgchemistrysteps.com N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of benzylic C-H bonds under radical initiation, which can be achieved using light or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.orgyoutube.com

This reaction proceeds via a radical chain mechanism. ucalgary.ca The initiation step involves the formation of a bromine radical, which then abstracts a benzylic hydrogen to form the resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from NBS) to yield the benzylic bromide and a new bromine radical, thus propagating the chain. youtube.com Chlorination can also be achieved using reagents like sulfuryl chloride (SO₂Cl₂) under similar radical conditions.

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| N-Bromosuccinimide (NBS), light or AIBN | Benzylic Bromide | Radical Substitution. libretexts.orgucalgary.ca |

| Cl₂, light or heat | Benzylic Chloride | Radical Substitution. |

| SO₂Cl₂, radical initiator | Benzylic Chloride | Radical Substitution. |

Mechanistic Investigations of Reactions Involving Tert Butyl 3 Methyl 4 Nitrobenzoate

Detailed Mechanisms of Ester Cleavage

The cleavage of the ester bond in tert-Butyl 3-methyl-4-nitrobenzoate can proceed through several distinct mechanistic pathways, largely dependent on the reaction conditions. The bulky tert-butyl group significantly influences the preferred mechanism compared to less sterically hindered esters.

The basic hydrolysis of most esters typically proceeds via the bimolecular acyl-oxygen cleavage (BAC2) mechanism. cdnsciencepub.comyoutube.com This pathway involves a two-step process where a hydroxide (B78521) ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide leaving group (in this case, tert-butoxide) and forming the carboxylate salt. youtube.com

However, tert-butyl esters, including this compound, are notably stable under basic hydrolysis conditions. arkat-usa.org The significant steric hindrance provided by the bulky tert-butyl group shields the carbonyl carbon from the nucleophilic attack of the hydroxide ion. cdnsciencepub.com This steric impediment dramatically slows down the rate of the BAC2 reaction, making this pathway less favorable for tert-butyl esters compared to methyl or ethyl esters. While the BAC2 mechanism is a fundamental concept in ester hydrolysis, its practical application to hindered esters like this compound is limited due to these steric constraints. arkat-usa.org

Given the stability of the tert-butyl carbocation, an alternative mechanism for the cleavage of tert-butyl esters, especially under acidic or neutral conditions, involves pathways resembling nucleophilic substitution (SN1 or SN2).

The SN1 (unimolecular nucleophilic substitution) pathway is particularly relevant for tert-butyl esters. masterorganicchemistry.comquizlet.com In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen. This is followed by the rate-determining step: the unimolecular cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. oup.comrsc.org The stability of the tert-butyl carbocation is a key driving force for this mechanism. masterorganicchemistry.com The carbocation is then captured by a nucleophile, such as water or an alcohol, to form the final product (tert-butanol). Polar protic solvents are known to favor SN1 reactions as they can stabilize the carbocation intermediate. khanacademy.orgpressbooks.pub

Conversely, an SN2 (bimolecular nucleophilic substitution) like pathway is highly unlikely for tert-butyl esters. The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. quizlet.com The extreme steric hindrance at the tertiary carbon of the tert-butyl group makes this backside attack sterically impossible. pressbooks.pub Therefore, the cleavage of this compound does not proceed through an SN2-like mechanism.

In the context of SN1 reactions, the dissociation of the substrate may not immediately result in a free carbocation. Instead, a series of ion pair intermediates can be formed. nih.govresearchgate.net Solvolysis reactions that proceed through a stepwise mechanism often involve the formation of a contact ion pair (or intimate ion pair), which can then progress to a solvent-separated ion pair before forming a free carbocation. osti.gov

The presence of these ion pair intermediates can be inferred from stereochemical outcomes (such as racemization) or isotopic scrambling experiments. nih.gov For the solvolysis of this compound, the cleavage of the C-O bond would initially form a contact ion pair consisting of the tert-butyl carbocation and the 3-methyl-4-nitrobenzoate anion. This ion pair can undergo several processes: it can be attacked by the solvent, it can return to the starting ester, or it can dissociate further into a solvent-separated ion pair. nih.govosti.gov The nature of the solvent and the presence of added salts can significantly influence the fate of these ion pair intermediates. researchgate.net The study of these intermediates provides a more detailed picture of the reaction dynamics beyond a simple SN1 model. nih.gov

Kinetics of Reaction Pathways

k_N : The rate constant for the neutral hydrolysis pathway.

k_A : The rate constant for the acid-catalyzed pathway.

k_B : The rate constant for the base-catalyzed pathway.

For the hydrolysis of tert-butyl formate (B1220265), these rate constants have been determined. oup.com Over the pH range of 5 to 7, the neutral hydrolysis pathway is dominant. oup.com

Interactive Data Table: Hydrolysis Rate Constants for tert-Butyl Formate at 22°C oup.com

| Rate Constant | Pathway | Value (s⁻¹) |

| k_N | Neutral | (1.0 ± 0.2) × 10⁻⁶ |

| k_A | Acid-Catalyzed | Dependent on pH |

| k_B | Base-Catalyzed | Dependent on pH |

Note: The table presents data for tert-butyl formate as a representative example for a tert-butyl ester.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a crucial parameter in understanding reaction kinetics. The Arrhenius equation relates the rate constant to the activation energy and temperature. For the hydrolysis of tert-butyl formate, the activation energies for the neutral, acid-catalyzed, and base-catalyzed pathways have been calculated. oup.com

Interactive Data Table: Activation Energies for the Hydrolysis of tert-Butyl Formate oup.com

| Pathway | Activation Energy (Ea) (kJ/mol) |

| Neutral (k_N) | 78 ± 5 |

| Acid-Catalyzed (k_A) | 59 ± 4 |

| Base-Catalyzed (k_B) | 88 ± 11 |

Note: The table presents data for tert-butyl formate as a representative example for a tert-butyl ester.

These values indicate the energy barriers for each of the hydrolysis pathways and can be used to predict how the rate of reaction will change with temperature.

Solvent Effects on Reaction Rates and Selectivity

Conversely, polar protic solvents, like alcohols, can solvate both the nucleophile and the intermediate through hydrogen bonding. While solvation of the intermediate is favorable, strong solvation of the nucleophile can decrease its reactivity, leading to a more complex relationship between solvent polarity and reaction rate. For instance, in the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, a related nitroaromatic compound, the reaction rate was observed to decrease in the presence of methanol (B129727) due to strong hydrogen-bonding interactions between the solvent and the aniline (B41778) nucleophile. nih.gov

The effect of different solvents on the rate of a hypothetical SNAr reaction involving this compound can be qualitatively predicted. A table illustrating the expected relative rate constants in various solvents is presented below, based on established principles of solvent effects in SNAr reactions.

Table 1: Predicted Solvent Effects on the Relative Rate of a Hypothetical SNAr Reaction of this compound

| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Relative Rate |

| Hexane | 1.9 | Nonpolar | Very Slow |

| Diethyl Ether | 4.3 | Nonpolar | Slow |

| Tetrahydrofuran (B95107) (THF) | 7.5 | Polar Aprotic | Moderate |

| Acetone | 21 | Polar Aprotic | Fast |

| Acetonitrile (B52724) | 37.5 | Polar Aprotic | Very Fast |

| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Very Fast |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Very Fast |

| Methanol | 33 | Polar Protic | Moderate to Slow |

| Water | 80 | Polar Protic | Slow |

This table is predictive and based on general principles of SNAr reactions. Actual experimental data may vary.

Radical Mechanisms in Nitro Group Transformations

The nitro group of aromatic compounds is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. While many reduction methods exist, those proceeding through radical mechanisms are of significant interest. The reduction of a nitro group typically involves a series of single-electron transfers.

The initial step in the radical-mediated reduction of a nitroaromatic compound like this compound is the formation of a nitro radical anion. This can be achieved using various reducing agents, including certain metal complexes or through electrochemical methods. This radical anion is a key intermediate that can undergo further reactions.

Under aerobic conditions, the nitro radical anion can transfer an electron to molecular oxygen, regenerating the parent nitro compound and forming a superoxide (B77818) radical. This process, known as futile cycling, can inhibit the net reduction of the nitro group. However, under anaerobic conditions or with stronger reducing agents, the nitro radical anion can be further reduced to a nitroso species, which is then rapidly reduced to a hydroxylamine (B1172632) and finally to the corresponding amine.

The presence of radical intermediates in these transformations can be confirmed experimentally through techniques like electron spin resonance (ESR) spectroscopy or by using radical scavengers. The addition of a radical scavenger would be expected to inhibit the reaction or lead to the formation of trapped radical adducts, providing evidence for a radical mechanism.

Application of Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the pathways of atoms through a chemical reaction, providing invaluable information about the underlying mechanism. In the context of reactions involving this compound, isotopic labeling, particularly with heavy isotopes of nitrogen (¹⁵N) and oxygen (¹⁸O), can be employed to unravel the details of nitro group transformations.

One of the key applications of isotopic labeling is the determination of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. A significant KIE is often indicative that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

For instance, in the reduction of nitroaromatic compounds, a ¹⁵N KIE can provide insight into the specific step where the N-O bond is cleaved. Studies on the reduction of various nitroaromatic compounds have shown significant ¹⁵N isotope effects, suggesting that the breaking of an N-O bond is a key part of the rate-determining process.

Furthermore, labeling the oxygen atoms of the nitro group with ¹⁸O can help to elucidate the fate of these atoms during the reaction. For example, in a hydrolysis reaction of the ester group, the use of H₂¹⁸O as the solvent would lead to the incorporation of ¹⁸O into the resulting carboxylic acid (3-methyl-4-nitrobenzoic acid), confirming the mechanism of ester hydrolysis.

The following table outlines potential isotopic labeling experiments that could be performed on this compound and the mechanistic questions they could address.

Table 2: Potential Isotopic Labeling Studies for Mechanistic Elucidation of Reactions of this compound

| Isotopic Label | Labeled Position | Reaction Studied | Mechanistic Question | Expected Outcome |

| ¹⁵N | Nitro Group Nitrogen | Reduction of the nitro group | Is N-O bond cleavage rate-determining? | A significant ¹⁵N KIE would support this. |

| ¹⁸O | Nitro Group Oxygen | Reduction of the nitro group | What is the fate of the oxygen atoms? | Analysis of the products (e.g., water) for ¹⁸O content. |

| ¹⁸O | Carbonyl Oxygen of Ester | Ester Hydrolysis | Does the hydrolysis proceed via acyl-oxygen or alkyl-oxygen cleavage? | Analysis of the resulting alcohol and carboxylic acid for ¹⁸O incorporation. |

| ²H (Deuterium) | Methyl Group | Oxidation of the methyl group | Is C-H bond cleavage rate-determining? | A significant deuterium (B1214612) KIE would indicate C-H bond breaking in the slow step. |

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 3 Methyl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H NMR) analysis provides detailed information about the number, type, and connectivity of hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of tert-Butyl 3-methyl-4-nitrobenzoate shows distinct signals corresponding to the aromatic protons, the methyl group protons, and the tert-butyl group protons. audreyli.com

The aromatic region of the spectrum is characterized by three signals, confirming the trisubstituted benzene (B151609) ring. audreyli.com The protons on the ring exhibit chemical shifts between δ 7.85 and 8.10 ppm. audreyli.com The methyl group attached to the benzene ring appears as a sharp singlet at approximately δ 2.61 ppm. audreyli.com The most upfield signal, a prominent singlet at δ 1.60 ppm, corresponds to the nine equivalent protons of the tert-butyl group. audreyli.com The integration of these signals (3H for the aromatic protons, 3H for the methyl group, and 9H for the tert-butyl group) is consistent with the molecular structure. audreyli.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85 - 8.10 | Multiplet | 3H | Aromatic protons (C₆H₃) |

| 2.61 | Singlet | 3H | Methyl protons (-CH₃) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework. The spectrum for this compound would be expected to show 12 distinct carbon signals, corresponding to each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group, the carbons of the aromatic ring, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methyl group attached to the ring. The specific chemical shifts confirm the presence of the ester and nitro-substituted aromatic functionalities.

While ¹H and ¹³C NMR provide one-dimensional data, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal couplings between adjacent protons, confirming the substitution pattern on the aromatic ring by showing which protons are spatially close to one another.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at δ 2.61 ppm to the methyl carbon and the signal at δ 1.60 ppm to the tert-butyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. For instance, an HMBC experiment would show a correlation between the tert-butyl protons (δ 1.60 ppm) and the ester carbonyl carbon, as well as the quaternary carbon of the tert-butyl group. It would also confirm the position of the methyl group on the aromatic ring by showing a correlation between the methyl protons (δ 2.61 ppm) and the adjacent aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₅NO₄), the expected exact mass can be calculated. Using electrospray ionization (ES), the molecule is often observed as a protonated species [M+H]⁺. Experimental data shows a peak at an m/z (mass-to-charge ratio) of 238, which corresponds to the protonated molecule. audreyli.com

The fragmentation pattern in mass spectrometry provides further structural clues. A characteristic fragmentation for this molecule would be the loss of the stable tert-butyl carbocation (C₄H₉⁺, 57 Da) from the molecular ion, leading to a significant fragment ion.

Table 2: Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

|---|

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected. Another prominent feature is the strong absorption from the carbonyl (C=O) stretch of the ester group. Additionally, C-H stretching vibrations for both the aromatic ring and the aliphatic methyl and tert-butyl groups would be visible.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1720-1740 | C=O Stretch | Ester |

| ~1520-1560 | Asymmetric NO₂ Stretch | Nitro group |

| ~1345-1385 | Symmetric NO₂ Stretch | Nitro group |

| ~2850-3000 | C-H Stretch | Aliphatic (CH₃) |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzene ring in this compound, substituted with both an electron-withdrawing nitro group and an electron-donating methyl group, as well as the ester functionality, constitutes a conjugated system. This system absorbs UV light, promoting electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). The presence of the nitro group is expected to shift the absorption maximum (λ_max) to longer wavelengths compared to unsubstituted benzene. The specific λ_max value is a characteristic fingerprint of the molecule's electronic structure.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Conformation and Packing

Information regarding the precise three-dimensional shape of this compound and the arrangement of its molecules in a crystal lattice is not available. This analysis would typically detail dihedral angles between the functional groups and the benzene ring, as well as intermolecular interactions (like hydrogen bonds or π–π stacking) that govern the packing structure. Without experimental data, any description would be purely speculative.

Investigation of Static and Dynamic Disorder in Crystal Structures

There is no information regarding the presence of static or dynamic disorder within the crystal structure of this compound. Such an investigation would rely on the refinement of X-ray diffraction data to identify if parts of the molecule or the entire molecule occupy multiple positions within the crystal lattice.

Computational and Theoretical Studies on Tert Butyl 3 Methyl 4 Nitrobenzoate

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of tert-Butyl 3-methyl-4-nitrobenzoate at the molecular level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the molecule's electronic and structural properties.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity.

For aromatic nitro compounds, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO is often centered on the nitro group, indicating that the ring acts as the electron donor and the nitro group as the electron acceptor. In the case of this compound, the presence of an electron-donating methyl group and a bulky tert-butyl ester group will influence the energy and distribution of these frontier orbitals.

A study on the related compound, 4-methyl-3-nitrobenzoic acid, using DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, provides valuable insights. researchgate.net While the full HOMO-LUMO analysis for this compound is not available in the literature, the principles from similar molecules suggest that the HOMO would be distributed over the π-system of the benzene ring, with some contribution from the methyl group. The LUMO would be predominantly located on the nitro group, signifying its role as the primary electron-accepting site. The energy gap is expected to be influenced by the electronic interplay of the methyl and nitro substituents on the aromatic ring.

Table 1: Conceptual HOMO-LUMO Properties of this compound (based on analogous compounds)

| Property | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influenced by the electron-donating methyl group and the benzene ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Primarily determined by the electron-withdrawing nitro group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. The substituents will modulate this gap. |

Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface.

For this compound, the MEP would show the most negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the carbonyl group of the ester. These regions are electron-rich and are thus susceptible to electrophilic attack. Conversely, the most positive potential (typically colored blue) would be located around the hydrogen atoms, particularly those of the methyl group and the aromatic ring, indicating sites for nucleophilic attack.

Studies on similar molecules confirm this general pattern. For instance, in a computational analysis of a different compound, the negative regions of the MEP were associated with electrophilic reactivity around electronegative oxygen atoms, while positive regions were localized on hydrogen atoms. researchgate.net This provides a reliable model for predicting the reactive behavior of this compound.

Table 2: Predicted Reactive Sites on this compound based on MEP

| Region | Predicted Electrostatic Potential | Type of Attack |

| Oxygen atoms of the nitro group | Negative | Electrophilic |

| Oxygen atom of the carbonyl group | Negative | Electrophilic |

| Hydrogen atoms of the methyl and tert-butyl groups | Positive | Nucleophilic |

| Hydrogen atoms of the aromatic ring | Positive | Nucleophilic |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis shifts)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.govnih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.org For this compound, calculations would predict the chemical shifts of the distinct protons and carbons. The protons on the aromatic ring would show characteristic shifts influenced by the ortho, meta, and para positions relative to the substituents. The methyl and tert-butyl protons would have distinct signals in the aliphatic region. Similarly, the chemical shifts of the aromatic, carbonyl, and aliphatic carbons can be calculated.

IR Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, characteristic vibrational frequencies would be predicted for the C=O stretching of the ester, the N-O stretching of the nitro group, the C-H stretching of the methyl and tert-butyl groups, and the various vibrations of the aromatic ring. A study on 4-methyl-3-nitrobenzoic acid demonstrated good agreement between experimental and DFT-calculated IR spectra, which supports the reliability of this approach for the title compound. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would be characterized by π → π* transitions within the aromatic ring and n → π* transitions involving the nitro and carbonyl groups. The calculated absorption maxima (λ_max) can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Corresponding Functional Group/Moiety |

| ¹H NMR | Aromatic signals | Protons on the benzene ring |

| Aliphatic signals | Protons of the methyl and tert-butyl groups | |

| ¹³C NMR | Carbonyl signal | Ester C=O |

| Aromatic signals | Carbons of the benzene ring | |

| Aliphatic signals | Carbons of the methyl and tert-butyl groups | |

| IR | Strong absorption | C=O stretching (ester) |

| Strong absorptions | Asymmetric and symmetric N-O stretching (nitro) | |

| Various absorptions | C-H stretching and bending, aromatic C=C stretching | |

| UV-Vis | Absorption bands | π → π* and n → π* transitions |

Thermodynamic Parameters (Enthalpies of Formation, Gibbs Energies)

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. This includes conformational changes and interactions with the environment.

Conformational Dynamics and Stability

The presence of the rotatable tert-butyl ester group in this compound suggests the possibility of different conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. A computational study on tert-butylbenzenium ions, for example, used DFT to determine the structures and energies of various isomers and the transition states for their interconversion, highlighting the power of these methods in understanding conformational landscapes. nih.gov

For this compound, MD simulations would reveal the preferred orientation of the tert-butyl group relative to the plane of the benzene ring. This is important as the conformation can influence the molecule's packing in the solid state and its interactions in solution. The simulations would track the atomic positions over time, providing a trajectory that can be analyzed to understand the flexibility and dynamic stability of the molecule.

Intermolecular Interactions and Solvation Effects

The physical and chemical properties of this compound in a condensed phase are governed by the nature and strength of its intermolecular interactions and how it interacts with a solvent. Computational methods are invaluable for probing these phenomena at a molecular level.

The structure of this compound suggests that its intermolecular interactions would be a complex interplay of several forces. These include dipole-dipole interactions arising from the polar nitro (-NO2) and ester (-COO(t-Bu)) groups, and weaker van der Waals forces. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electron distribution across the aromatic ring, enhancing its ability to act as a π-electron acceptor in interactions.

Computational studies on similar molecules, like substituted nitrobenzoic acids, have shown that the interplay of different functional groups and their positions on the benzene ring strongly dictates the intermolecular interaction energies and, consequently, the crystal packing and solid-state properties. chemrxiv.orgchemrxiv.orgresearchgate.net For this compound, one would expect the formation of specific non-covalent interactions, such as C-H···O hydrogen bonds, involving the methyl and tert-butyl groups and the oxygen atoms of the nitro and ester functionalities.

Solvation effects are critical for understanding the reactivity and behavior of this compound in solution. These effects can be modeled computationally using either explicit or implicit solvent models. youtube.com

Explicit solvent models would involve simulating the target molecule surrounded by a number of individual solvent molecules. This approach, often employed in molecular dynamics simulations, provides a detailed picture of the local solvent structure, including the formation of solvent shells and specific hydrogen bonds between the solute and solvent. youtube.com

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Analytical Linearized Poisson-Boltzmann (ALPB) model, represent the solvent as a continuous medium with a defined dielectric constant. acs.orgnih.govyoutube.com These models are computationally less expensive and are effective for calculating solvation free energies, which can then be used to understand reaction thermodynamics and equilibria in solution. acs.orgnih.gov

For this compound, the choice of solvent would significantly impact its conformational preferences and reactivity. A polar solvent would be expected to stabilize the ground state and any polar intermediates or transition states in a reaction. The table below illustrates the kind of data that can be generated from computational studies on solvation, using representative values for related compounds.

Table 1: Illustrative Solvation Free Energies (ΔGsolv) for a Model Nitroaromatic Compound in Different Solvents Note: These are representative values for illustrative purposes and not experimental data for this compound.

| Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kcal/mol) |

|---|---|---|

| Water | 78.4 | -8.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.2 |

| Acetonitrile (B52724) | 37.5 | -6.8 |

| Ethanol (B145695) | 24.6 | -5.9 |

| Toluene | 2.4 | -3.1 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to elucidate reaction mechanisms, identify transition states, and predict the kinetic and thermodynamic parameters of chemical reactions involving this compound.

Computational Elucidation of Reaction Mechanisms

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the ester functionality. Potential reactions for computational investigation include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to attack by nucleophiles. Computational modeling can map the potential energy surface for the addition of a nucleophile to the ring, leading to the formation of a Meisenheimer complex (a key intermediate), followed by the departure of a leaving group. icm.edu.pl

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a synthetically important reaction. Theoretical calculations can be used to explore the mechanism of this reduction, whether through catalytic hydrogenation or chemical reductants.

Ester Hydrolysis: The cleavage of the tert-butyl ester can proceed via different mechanisms (e.g., acid-catalyzed or base-catalyzed). nih.gov Computational modeling can determine the activation barriers for these pathways and predict which would be more favorable under specific conditions. nih.gov

Density Functional Theory (DFT) is a common method for these types of studies, often using functionals like B3LYP or M06-2X with an appropriate basis set. nih.gov Such calculations can provide detailed geometries of reactants, intermediates, transition states, and products along a reaction coordinate.

Prediction of Kinetic and Thermodynamic Control in Reactions

By calculating the energies of transition states and intermediates, computational chemistry can predict whether a reaction is under kinetic or thermodynamic control.

Kinetic Control: The product that is formed fastest (i.e., via the lowest activation energy barrier) will be the major product.

For a reaction such as the nitration of a related compound, methyl benzoate (B1203000), it is known that the reaction is regioselective, yielding predominantly the meta-substituted product. rsc.orgorgsyn.org This is a classic example of kinetic control, where the transition state leading to the meta product is lower in energy than those leading to the ortho or para products. Similar predictions could be made for reactions involving this compound.

The following table provides an illustrative example of calculated energy barriers for a hypothetical reaction, demonstrating how kinetic and thermodynamic products can be identified.

Table 2: Illustrative Calculated Energy Barriers and Reaction Energies for a Hypothetical Reaction of this compound Note: These are hypothetical values for illustrative purposes.

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔGr) (kcal/mol) | Control |

|---|---|---|---|

| Pathway A (leading to Product A) | 15.2 | -10.5 | Kinetic Product |

| Pathway B (leading to Product B) | 18.9 | -15.8 | Thermodynamic Product |

Applications of Tert Butyl 3 Methyl 4 Nitrobenzoate As a Synthetic Intermediate

Precursor in Fine Chemical and Specialty Chemical Synthesis

The utility of tert-Butyl 3-methyl-4-nitrobenzoate as a precursor for fine and specialty chemicals is primarily centered on the transformations of its nitro group. The reduction of the nitro functionality to an amine is a pivotal step, yielding tert-butyl 4-amino-3-methylbenzoate, a valuable intermediate in its own right. chemicalbook.com This transformation is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. chemicalbook.com

A notable application lies in the synthesis of complex pharmaceutical intermediates. For instance, the structurally related methyl 4-amino-3-methylbenzoate is a key starting material for the synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension. researchgate.net This suggests a direct application pathway for tert-butyl 4-amino-3-methylbenzoate in the synthesis of analogous active pharmaceutical ingredients.

Furthermore, the amino derivative can undergo a variety of reactions to produce a range of specialty chemicals. These reactions include diazotization, followed by Sandmeyer or other related reactions to introduce a wide range of functional groups. The amino group can also be acylated or alkylated to produce a diverse array of substituted aromatic compounds with applications in areas such as agricultural chemicals and pigments.

Building Block for Complex Aromatic Systems and Heterocyclic Compounds

The structure of this compound makes it an ideal starting point for the construction of more complex aromatic systems. The amino derivative, tert-butyl 4-amino-3-methylbenzoate, can serve as a building block in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form biaryl compounds. These motifs are prevalent in many biologically active molecules and functional materials.

The synthesis of heterocyclic compounds is another area where this intermediate shows significant promise. The ortho-disposed methyl and amino groups in tert-butyl 4-amino-3-methylbenzoate can be utilized in condensation reactions with various reagents to form a range of heterocyclic systems. For example, reaction with a dicarbonyl compound could lead to the formation of quinoline (B57606) or quinoxaline (B1680401) derivatives. While specific examples starting from this compound are not extensively documented, the known reactivity patterns of ortho-amino-substituted toluenes strongly support this potential application. The synthesis of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one from a related amino compound highlights the feasibility of constructing complex heterocyclic systems. prepchem.com

Role in Polymer and Material Science Research

The derivatives of this compound, particularly the corresponding diamines, are of significant interest in the field of polymer and material science. The introduction of the bulky tert-butyl group can enhance the solubility and processability of otherwise intractable aromatic polymers, such as polyimides and polyamides, without significantly compromising their desirable thermal properties.

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications are often limited by their poor solubility and high processing temperatures. The incorporation of bulky substituents, such as the tert-butyl group, into the polymer backbone is a well-established strategy to disrupt chain packing and improve solubility. ntu.edu.tw

Following the reduction of the nitro group, the resulting tert-butyl 4-amino-3-methylbenzoate can be further functionalized to produce diamine monomers suitable for polycondensation reactions. For example, the amino group can be converted to a variety of other functional groups, which can then be reacted with dianhydrides to form polyimides. Research on novel aromatic polyamides and polyimides functionalized with 4-tert-butyltriphenylamine groups has demonstrated that these polymers exhibit good solubility in organic solvents and can be cast into flexible and tough films with high glass transition temperatures. ntu.edu.tw This work underscores the potential of incorporating tert-butylated aromatic amines, derivable from this compound, into polymer backbones to create processable high-performance materials.

The electroactive nature of the triphenylamine (B166846) unit, which can be constructed from derivatives of this compound, makes these materials promising candidates for applications in optical and electronic devices. Polyamides and polyimides containing tert-butylated triphenylamine moieties have been shown to exhibit interesting photoluminescent and electrochromic properties. ntu.edu.tw These polymers display blue photoluminescence and reversible electrochromic behavior, changing color upon oxidation. ntu.edu.tw Such properties are highly sought after for applications in organic light-emitting diodes (OLEDs), electrochromic windows, and sensors. The tert-butyl group not only enhances solubility but also contributes to the stability of the oxidized form of the triphenylamine unit. ntu.edu.tw

Strategic Intermediate in Divergent and Convergent Synthesis Pathways

The presence of multiple, differentially reactive functional groups in this compound makes it a strategic intermediate for both divergent and convergent synthetic strategies.

In a divergent synthesis approach, the parent molecule can be transformed into a key intermediate, such as tert-butyl 4-amino-3-methylbenzoate. From this central intermediate, a variety of different reaction pathways can be explored to generate a library of related but distinct compounds. For example, the amino group can be acylated with a range of acid chlorides, or it can be used in coupling reactions with different partners to create a diverse set of final products.

While specific, large-scale industrial examples of the use of this compound in these advanced synthetic strategies are not widely published, its molecular architecture provides the necessary handles for such applications, making it a valuable tool for synthetic chemists in both academic and industrial research.

Green Chemistry and Sustainable Synthesis Aspects of Tert Butyl 3 Methyl 4 Nitrobenzoate

Development of Eco-Friendly Synthetic Routes

The traditional synthesis of tert-Butyl 3-methyl-4-nitrobenzoate often involves reagents and conditions that are not aligned with the principles of green chemistry. A common laboratory-scale synthesis starts with 3-Methyl-4-nitrobenzoic acid and utilizes pyridine and benzenesulfonyl chloride to facilitate the esterification with tert-butanol (B103910). chemicalbook.com This process, while effective, generates significant waste, including pyridine hydrochloride and benzenesulfonic acid, and uses hazardous solvents.

In contrast, the development of eco-friendly synthetic routes focuses on eliminating the use of such toxic and hazardous reagents. Modern approaches to tert-butylation of carboxylic acids are moving towards catalytic methods that offer higher atom economy and easier work-up procedures. One promising avenue is the use of strong acid catalysts that can be easily neutralized or, ideally, recycled.

A novel approach involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the tert-butylating agent and the solvent. organic-chemistry.orgthieme-connect.com This method has shown high yields for the tert-butylation of various carboxylic acids and proceeds much faster than conventional methods. organic-chemistry.orgthieme-connect.com While not yet specifically reported for 3-methyl-4-nitrobenzoic acid, this catalytic approach represents a significant step towards a greener synthesis of tert-butyl esters.

Another innovative method employs tert-butyl nitrite to promote the esterification of carboxylic acids under near-neutral conditions. researchgate.net This technique is compatible with a wide range of functional groups and could potentially be applied to the synthesis of this compound, avoiding the need for harsh acidic or basic conditions.

The table below compares a conventional synthesis route with a potential eco-friendly alternative based on modern catalytic methods.

| Feature | Conventional Route | Potential Eco-Friendly Route |

| Starting Materials | 3-Methyl-4-nitrobenzoic acid, tert-butanol | 3-Methyl-4-nitrobenzoic acid, tert-butyl acetate |

| Reagents | Pyridine, Benzenesulfonyl chloride | Catalytic bis(trifluoromethanesulfonyl)imide (Tf2NH) |

| Solvent | Pyridine, Hexane, Ethyl acetate | tert-butyl acetate (serves as reagent and solvent) |

| By-products | Pyridine hydrochloride, Benzenesulfonic acid | Minimal, catalyst is recyclable in principle |

| Work-up | Aqueous extraction, solvent evaporation | Simple filtration and evaporation |

Solvent Minimization and Alternative Solvent Systems (e.g., Aqueous, Supercritical Fluids)

A key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. The conventional synthesis of this compound uses significant quantities of pyridine, hexane, and ethyl acetate, all of which are organic solvents with associated health and environmental risks. chemicalbook.com

Solvent minimization can be achieved through various strategies. One approach is to use one of the reactants as the solvent, as seen in the proposed eco-friendly route using tert-butyl acetate. organic-chemistry.orgthieme-connect.com This eliminates the need for an additional solvent, thereby reducing waste and simplifying the purification process.

The use of alternative, greener solvent systems is another area of active research. While the direct use of aqueous systems for this specific esterification is challenging due to the low solubility of the reactants, research into micellar catalysis, where reactions are carried out in water using surfactants to create nano-reactors, could offer a viable path forward.

Supercritical fluids, such as supercritical carbon dioxide (scCO2), represent another promising alternative. scCO2 is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. It has been successfully used for various esterification reactions. A hypothetical process for the synthesis of this compound using scCO2 could involve immobilizing an acid catalyst in a packed-bed reactor and flowing the reactants through it under supercritical conditions. This would allow for a continuous process with easy separation of the product from the solvent and unreacted starting materials.

Catalyst Development for Enhanced Efficiency and Selectivity

The development of efficient and selective catalysts is paramount for creating sustainable synthetic routes. For the synthesis of this compound, the focus is on replacing stoichiometric reagents like benzenesulfonyl chloride with recyclable catalysts.

Solid acid catalysts are particularly attractive for esterification reactions as they are easily separated from the reaction mixture by filtration, can be recycled, and often exhibit high selectivity. Examples of solid acid catalysts that have been used for the synthesis of other esters and could be adapted for this process include:

Sulfated Zirconia: A strong solid acid that has shown high activity in various esterification reactions.

Ion-Exchange Resins: Polymers with acidic functional groups (e.g., sulfonic acid) that can effectively catalyze esterification.

Zeolites: Microporous aluminosilicates with tunable acidity that can be used as shape-selective catalysts.

A patent for the synthesis of another sterically hindered ester, p-tert-butyl benzoic acid methyl esters, highlights the use of titanium sulfate (B86663) as an environmentally friendly catalyst, resulting in high yields and simplified operation with less waste. google.com This suggests that similar metal sulfates could be effective for the synthesis of this compound.

The table below summarizes potential catalysts for a greener synthesis of this compound.

| Catalyst Type | Example | Advantages | Potential Challenges |

| Homogeneous | bis(trifluoromethanesulfonyl)imide (Tf2NH) | High activity, mild conditions | Separation from product can be difficult |

| Solid Acid | Titanium Sulfate | Easy separation, recyclable, low waste | May require higher temperatures |

| Solid Acid | Sulfated Zirconia | High acidity and activity | Potential for leaching of active sites |

| Ion-Exchange Resin | Amberlyst-15 | Commercially available, easy to handle | Lower thermal stability than inorganic catalysts |

Waste Reduction and By-product Management Strategies

A major goal of green chemistry is to minimize waste at its source. The conventional synthesis of this compound generates significant waste streams that require treatment and disposal. chemicalbook.com The use of pyridine as both a solvent and a base results in a large amount of pyridinium salts as by-products. Benzenesulfonyl chloride is converted to benzenesulfonic acid, another waste product.

The adoption of catalytic, eco-friendly routes as described above is the primary strategy for waste reduction. By using a catalyst in small quantities that can be recycled, the generation of stoichiometric by-products is avoided.

For any remaining waste streams, effective management strategies are essential. For nitroaromatic compounds and their derivatives, which can be environmental pollutants, biological treatment methods offer a sustainable approach to waste management. mdpi.comnih.gov Wastewater containing these compounds can be treated with microorganisms that are capable of degrading them into less harmful substances. mdpi.comnih.gov This approach is often more cost-effective and environmentally friendly than traditional physical or chemical treatment methods.

Future Research Directions and Unexplored Avenues for Tert Butyl 3 Methyl 4 Nitrobenzoate

Exploration of Novel Synthetic Pathways and Catalytic Systems

The current synthesis of tert-Butyl 3-methyl-4-nitrobenzoate often involves the esterification of 3-methyl-4-nitrobenzoic acid. While effective, there is considerable scope for the development of more efficient, sustainable, and economically viable synthetic methods. Future research should focus on several key areas:

Green Chemistry Approaches: Investigation into the use of environmentally benign solvents, reducing the reliance on traditional organic solvents. This includes exploring supercritical fluids or aqueous-based systems.

Novel Catalytic Systems: The development and application of new catalysts could significantly improve reaction rates and yields. Research into solid acid catalysts, such as zirconium-based systems, has shown promise for the synthesis of other benzoate (B1203000) esters and could be adapted for this specific compound. byjus.comquora.com The use of reusable and highly selective catalysts would align with the principles of sustainable chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring one-pot reactions or tandem catalytic cycles that minimize waste generation.

Alternative Starting Materials: Investigating alternative precursors to 3-methyl-4-nitrobenzoic acid could open up new, more efficient synthetic pathways. For example, research into selective oxidation methods of more readily available precursors could prove fruitful. rsc.org

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Solid Acid Catalysts (e.g., Zr/Ti oxides) | Recoverable, reusable, reduced environmental impact. | Optimization of catalyst composition and reaction conditions (temperature, pressure). |

| Enzymatic Catalysts (Biocatalysis) | High selectivity, mild reaction conditions, environmentally friendly. | Screening for suitable enzymes and genetic modification to improve efficiency. |

| Photocatalysts | Use of light energy to drive reactions, potential for novel transformations. | Development of catalysts active under visible light and understanding reaction mechanisms. |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The interplay between the nitro group, the methyl group, and the tert-butyl ester functionality presents a complex electronic and steric environment. Future mechanistic studies should include:

Kinetic Analysis: Detailed kinetic studies of key reactions, such as nucleophilic aromatic substitution (SNAr) or the reduction of the nitro group, would provide valuable data on reaction rates and the influence of reaction parameters. rsc.orgacs.org The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, and understanding the kinetics of this process is key. chemistrysteps.comwikipedia.orglibretexts.org

Intermediate Identification: The use of advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) to identify and characterize reaction intermediates, such as the Meisenheimer complex in SNAr reactions. acs.orgwikipedia.org

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the influence of substituents on reactivity. nih.govnih.gov Such studies can elucidate whether reactions proceed via concerted or stepwise mechanisms and can help rationalize experimental observations.

Predictive Modeling and Machine Learning for Reaction Optimization and Design

The integration of computational tools, particularly machine learning (ML), offers a paradigm shift in how chemical synthesis and optimization are approached. acs.org For this compound, these technologies can accelerate development and uncover non-intuitive process improvements.

Future research in this area should focus on:

Reaction Outcome Prediction: Developing ML models trained on experimental data to predict reaction outcomes, such as yield and selectivity, for the synthesis and subsequent transformations of the compound. acs.org

Optimization Algorithms: Utilizing ML-driven optimization algorithms to explore the complex, multi-dimensional space of reaction conditions (e.g., temperature, concentration, catalyst loading) to identify the global optimum with fewer experiments than traditional methods. acs.org

De Novo Pathway Design: In the long term, advanced AI could suggest entirely novel synthetic routes by analyzing vast reaction databases and applying principles of retrosynthesis.

A typical workflow would involve designing an initial set of experiments, collecting data, using that data to train a predictive model, and then using an algorithm to suggest the next set of experiments to perform, creating a closed-loop optimization cycle. acs.org

Investigation of Supramolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, governed by non-covalent interactions, dictates crucial material properties. The study of supramolecular interactions and crystal engineering for this compound is an unexplored area with significant potential.

Key research directions include:

Crystal Structure Determination: Obtaining high-resolution single-crystal X-ray diffraction data to precisely determine the three-dimensional arrangement of the molecule in the solid state.

Analysis of Non-Covalent Interactions: Investigating the role of weak interactions, such as hydrogen bonds (C-H···O), π-stacking, and van der Waals forces, in directing the crystal packing. Studies on similar molecules, like methyl 4-hydroxy-3-nitrobenzoate, have revealed extensive networks of such interactions that organize molecules into specific architectures. echemi.com

Polymorphism Screening: A systematic search for different crystalline forms (polymorphs) of the compound, as each polymorph can exhibit unique physical properties (e.g., melting point, solubility, stability).

Co-crystallization: Exploring the formation of co-crystals with other molecules to modify its physical and chemical properties in a controlled manner, potentially leading to materials with enhanced functionality.

| Research Area | Technique(s) | Potential Outcome |

|---|---|---|

| Single-Crystal Structure Analysis | X-ray Diffraction | Elucidation of molecular conformation and packing. |

| Polymorph Screening | Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD) | Discovery of new crystalline forms with different properties. |

| Co-crystal Engineering | Solution crystallization, Grinding | Creation of novel materials with tailored properties (e.g., solubility, stability). |

Expanding Applications in Emerging Fields of Chemical Science and Technology

While the direct applications of this compound are not yet established, its structural motifs are present in molecules used in various fields. Future research should aim to explore its potential in several emerging areas:

Materials Science: The nitro group and aromatic ring are key components in optical and electronic materials. Research could investigate its potential as a precursor for nonlinear optical (NLO) materials or as a component in organic light-emitting diodes (OLEDs) after suitable functionalization.

Pharmaceutical and Agrochemical Synthesis: Nitroaromatic compounds are vital intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and pesticides. nih.gov The unique substitution pattern of this compound could be leveraged to create novel derivatives with potential therapeutic or crop-protection properties.

Polymer Chemistry: Related benzoate esters are used as modifiers and stabilizers in polymers. semanticscholar.org Investigations could determine if this compound or its derivatives can act as novel polymer additives, UV stabilizers, or monomers for high-performance polymers.

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across the chemical sciences.

Q & A

Q. How can computational tools predict physicochemical properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculates dipole moments, solubility parameters, and logP values. Molecular dynamics simulations model crystal packing to predict melting points. Experimental data (e.g., XRD for crystal structure) validate predictions, aiding in rational solvent selection for synthesis or formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products